(2-Amino-5-methylphenyl)(phenyl)methanol
Overview
Description
“(2-Amino-5-methylphenyl)(phenyl)methanol” is a chemical compound with the CAS Number: 156261-32-4 . It has a molecular weight of 213.28 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “(2-Amino-5-methylphenyl)(phenyl)methanol” is1S/C14H15NO/c1-10-7-8-13 (15)12 (9-10)14 (16)11-5-3-2-4-6-11/h2-9,14,16H,15H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
“(2-Amino-5-methylphenyl)(phenyl)methanol” is a solid compound . More detailed physical and chemical properties are not available in the retrieved information.Scientific Research Applications
Metal-free Reduction of Nitro Aromatic Compounds
(2-Pyridyl)phenyl methanol, a variant of (2-Amino-5-methylphenyl)(phenyl)methanol, is capable of acting as a hydrogen donor towards nitro aromatic and heteroaromatic compounds. This reactivity facilitates a domino process involving reduction and conjugate addition steps, enabling the formation of β-amino esters. The pyridine nucleus plays a crucial role in enabling this purely thermal reactivity of carbinols (Giomi, Alfini, & Brandi, 2011).
Synthesis of Imidazoles
The synthesis of 2-(disubstituted amino)-5(4)phenylimidazoles involves the reaction of 1-phenyl-1,2-propanedione with disubstituted guanidines in methanol. This process leads to the formation of 5(4)methylimidazoles and 5(4)chloromethylimidazoles through catalytic hydrogenation and hydrochloric acid treatment, respectively (Nishimura, Nakano, Shibamoto, & Kitajima, 1975).
Synthesis of Azo-Azomethine Dye
A novel dye synthesized from (2-Amino-5-methylphenyl)(phenyl)methanol demonstrates potential antimicrobial activities. The dye, synthesized by the condensation reaction of certain benzaldehydes with 2-amino-4-methylphenol in methanol, exhibits antibacterial activities against gram-positive bacteria but not against gram-negative bacteria (Kose et al., 2013).
N-Methylation of Aromatic Primary Amines
(2-Amino-5-methylphenyl)(phenyl)methanol is relevant in the direct N-monomethylation of aromatic primary amines using methanol as a methylating agent. This reaction is highly attractive due to its low catalyst loading, broad substrate scope, and excellent selectivities (Li, Xie, Shan, Sun, & Chen, 2012).
properties
IUPAC Name |
(2-amino-5-methylphenyl)-phenylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-7-8-13(15)12(9-10)14(16)11-5-3-2-4-6-11/h2-9,14,16H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGHBTFPMINONZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386400 | |
Record name | (2-amino-5-methylphenyl)(phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-5-methylphenyl)(phenyl)methanol | |
CAS RN |
156261-32-4 | |
Record name | (2-amino-5-methylphenyl)(phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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